Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate
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Overview
Description
5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl involves multiple steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the thiophene ring, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Bases: Sodium methoxide in butanol for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and other downstream effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities.
Uniqueness
5-Acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
338424-39-8 |
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Molecular Formula |
C22H23N3O4S3 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4S3/c1-4-29-22(28)16-11(2)18(12(3)26)32-21(16)25-15(27)9-30-19-17-13-7-5-6-8-14(13)31-20(17)24-10-23-19/h10H,4-9H2,1-3H3,(H,25,27) |
InChI Key |
MOQODJIDYYBOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
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